3-N-(4-Tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide
Description
3-N-(4-Tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with a tert-butyl group, a cyanocyclohexyl group, and two carboxamide groups, making it an interesting subject for research in organic chemistry and material science.
Properties
IUPAC Name |
3-N-(4-tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-18(2,3)15-7-9-19(12-20,10-8-15)22-17(24)14-6-4-5-13(11-14)16(21)23/h4-6,11,15H,7-10H2,1-3H3,(H2,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETMXRSHCFIPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(4-Tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the tert-butyl and cyanocyclohexyl groups through a series of substitution reactions. The carboxamide groups are then introduced via amide formation reactions, often using reagents like amines and carboxylic acid derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-N-(4-Tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-N-(4-Tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Medicine: Research into its biological activity could lead to the development of new drugs or therapeutic agents.
Industry: Its unique properties may be exploited in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-N-(4-Tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The compound’s structure allows it to fit into specific binding sites, potentially modulating the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
3-N-(4-Tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide: shares similarities with other benzene derivatives that have tert-butyl and cyanocyclohexyl groups.
N-(4-Tert-butylphenyl)-3-cyanocyclohexylcarboxamide: A related compound with a similar core structure but different functional groups.
4-Tert-butyl-1-cyanocyclohexylbenzamide: Another similar compound with variations in the placement of functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and their positions on the benzene ring
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
